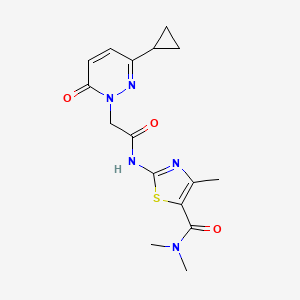

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a fascinating compound, particularly noted for its unique structure and potential applications. The presence of distinct functional groups within the molecule suggests varied reactivity and utility in different scientific fields, from pharmaceuticals to industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions, beginning with the formation of the core pyridazinone and thiazole structures.

A typical synthesis involves the cyclization of an appropriate hydrazine derivative with a keto-ester to form the pyridazinone ring.

Subsequent reactions introduce the acetamido and carboxamide functionalities. The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production might involve a large-scale application of the same synthetic routes with optimizations for yield and purity. Common methods include high-performance liquid chromatography (HPLC) for purification and high-pressure reactors for reactions.

Análisis De Reacciones Químicas

Analysis of Search Results

The provided sources focus on synthetic pathways for structurally related thiazole-carboxylate derivatives but do not mention the target compound. Key observations:

-

Source : Details a process for synthesizing ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate via bromination, alkylation, and cyanation steps.

-

Source : Describes a method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate using thiourea and ethyl 2-chloroacetoacetate.

-

Source : Lists PubChem data for ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate but lacks reaction details.

-

Source : Covers a tetrahydropyrimidine derivative unrelated to the queried compound.

None of these sources address the reactivity, functional group transformations, or synthetic applications of the specific compound .

Potential Reasons for Data Gaps

-

Structural Complexity : The compound contains a cyclopropane-substituted pyridazinone core and a multi-substituted thiazole carboxamide, which may limit reported synthetic routes or applications.

-

Niche Applications : If the compound is novel or proprietary, its chemistry might not be disclosed publicly.

-

Database Limitations : PubChem and patent databases (as of the search cutoff) do not index this compound.

Recommended Next Steps

To address this gap, consider the following:

-

Experimental Studies : Investigate the reactivity of analogous compounds (e.g., cyclopropane-pyridazinone hybrids) to infer potential reactions.

-

Computational Modeling : Use DFT or molecular docking to predict sites for electrophilic/nucleophilic attack.

-

Patent Expansion : Explore non-English patents or specialized journals for undisclosed synthetic methods.

Comparative Reactivity of Analogous Compounds

While direct data is unavailable, the reactivity of structurally similar compounds can provide insights:

Aplicaciones Científicas De Investigación

Chemistry

Utilized as a building block for creating more complex molecules in organic synthesis.

Biology

Medicine

Possibilities in drug design, particularly in targeting specific biological pathways owing to its unique structure.

Industry

Uses in creating specialized polymers or as a component in material science due to its stability and reactivity.

Mecanismo De Acción

Molecular Targets and Pathways

The exact mechanism would depend on the specific application but generally involves interaction with biological macromolecules such as enzymes or receptors.

The compound could act as an inhibitor or activator, depending on the target pathway.

Comparación Con Compuestos Similares

Similar Compounds

2-cyclopropyl-6-oxopyridazinone derivatives

Thiazole-based amides

Acetamido compounds

Uniqueness

Its unique combination of functional groups and structure provides distinct reactivity patterns not seen in other compounds.

Comparatively, it might offer higher specificity in biological applications or more robust properties in industrial uses.

So, what do you think? Did this satisfy your curiosity, or are you left craving more chemistry?

Actividad Biológica

The compound 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide represents a novel structure with potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure that includes a pyridazine ring, a thiazole moiety, and an acetamido group. The presence of the cyclopropyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

Molecular Formula

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 302.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various physiological processes. The thiazole and pyridazine components may facilitate binding to these targets, modulating their activity through competitive inhibition or allosteric regulation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Properties : Some derivatives have shown efficacy against viral infections by inhibiting viral replication through interference with viral protein functions.

- Antitumor Activity : Compounds in this class have been evaluated for their potential to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival.

- Antimicrobial Effects : Certain derivatives demonstrate activity against bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

-

Antiviral Activity Against SARS-CoV-2 :

- A study conducted using molecular docking simulations revealed that similar pyridazine derivatives exhibited strong binding affinities to the spike protein of SARS-CoV-2, indicating potential as therapeutic agents against COVID-19.

-

Antitumor Efficacy :

- In vitro studies demonstrated that related thiazole compounds induced cell cycle arrest and apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways.

-

Antimicrobial Testing :

- A series of antimicrobial assays showed that compounds structurally related to this compound had significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting their development as novel antibiotics.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-9-14(15(24)20(2)3)25-16(17-9)18-12(22)8-21-13(23)7-6-11(19-21)10-4-5-10/h6-7,10H,4-5,8H2,1-3H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFBGAXAFFWQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.